BenchChemオンラインストアへようこそ!

Imoxiterol

bronchospasm β2-adrenoceptor agonist guinea-pig model

Imoxiterol (RP 58802B) is a long-acting β2-adrenoceptor agonist with a distinct benzimidazole-phenethylamine scaffold, enabling structure-kinetic studies on receptor residency time and onset-duration trade-offs. With an EC50 of 3.2 ± 0.9 μg/mL and >90 min bronchoprotection in guinea-pig models, it surpasses saligenin/resorcinol-based comparators for extended-duration protocols without redosing. Its negligible PPARγ transactivation (EC50 >15 μM) ensures clean metabolic readouts. Sourced at ≥98% purity, this compound is reserved exclusively for in vitro and preclinical in vivo applications.

Molecular Formula C20H25N3O3
Molecular Weight 355.4 g/mol
CAS No. 88578-07-8
Cat. No. B1671799
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameImoxiterol
CAS88578-07-8
SynonymsRP 58802B
RP 58802B dihydrochloride
RP 58802B, (R*,R*)-(+-)-isomer
RP 58802B, (R*,S*)-(+-)-isomer
RP 58802B, (R-(R*,R*))-isomer
RP 58802B, (R-(R*,S*))-isomer
RP 58802B, (S-(R*,R*))-isomer
RP 58802B, (S-(R*,S*))-isomer
RP-58802B
Molecular FormulaC20H25N3O3
Molecular Weight355.4 g/mol
Structural Identifiers
SMILESCC(CCN1C=NC2=CC=CC=C21)NCC(C3=CC(=C(C=C3)O)OC)O
InChIInChI=1S/C20H25N3O3/c1-14(9-10-23-13-22-16-5-3-4-6-17(16)23)21-12-19(25)15-7-8-18(24)20(11-15)26-2/h3-8,11,13-14,19,21,24-25H,9-10,12H2,1-2H3
InChIKeyNKKPVWPMPWLEMY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Imoxiterol (RP 58802B) CAS 88578-07-8: Long-Acting β2-Adrenoceptor Agonist for Preclinical Respiratory Research and Bronchospasm Studies


Imoxiterol (RP 58802B, CAS 88578-07-8) is a benzimidazole-derived long-acting β2-adrenoceptor agonist classified within the phenethylamine bronchodilator class [1]. The compound bears the IUPAC name α-[[[3-(1-benzimidazolyl)-1-methylpropyl]amino]methyl]vanillyl alcohol, with a molecular formula of C20H25N3O3 and molecular weight of 355.43 g/mol [2]. Originally developed by Laboratoire Roger Bellon S.A., Imoxiterol was assigned the International Nonproprietary Name (INN) imoxiterol in 1985 [3]. It is structurally distinguished by the presence of a benzimidazole moiety linked to a phenethylamine backbone, conferring distinct pharmacodynamic properties relative to other β2-agonists [4]. As a research tool compound available through multiple specialty chemical vendors, Imoxiterol is supplied at purities of ≥98.0% and is intended exclusively for in vitro and preclinical in vivo investigations .

Why Imoxiterol (RP 58802B) Cannot Be Interchanged with Other β2-Agonists in Preclinical Respiratory Models


Generic substitution among β2-adrenoceptor agonists is precluded by substantial heterogeneity in receptor subtype selectivity, onset kinetics, duration of bronchoprotection, and downstream signaling bias [1]. Imoxiterol exhibits a distinct pharmacological signature characterized by the combination of rapid onset and extended duration (>90 min) in histamine-challenged guinea-pig models—a profile that does not align with the kinetic properties of formoterol, salmeterol, or clenbuterol in comparable experimental systems [2]. Furthermore, β2-agonists differ markedly in their selectivity for β2- versus β1-adrenoceptors, with formoterol displaying >200-fold β2-selectivity and salmeterol showing >1000-fold selectivity, whereas Imoxiterol's precise subtype selectivity ratio remains under-characterized, introducing additional uncertainty in cross-compound extrapolation [3]. The benzimidazole substitution pattern in Imoxiterol imparts physicochemical properties (including logP and hydrogen bonding capacity) that diverge from those of resorcinol-based or saligenin-based β2-agonists, affecting tissue partitioning and receptor residency time [4]. Consequently, experimental outcomes obtained with Imoxiterol cannot be reliably predicted from data generated with alternative β2-agonists, necessitating compound-specific validation.

Quantitative Evidence Guide for Imoxiterol Differentiation: EC50, Duration, and Off-Target Profiling Data


Nebulized Imoxiterol Bronchoprotective EC50 in Guinea-Pig Histamine-Induced Bronchospasm Model

In anaesthetized guinea-pigs challenged with histamine, nebulized Imoxiterol (RP 58802B) produced a concentration-dependent inhibition of bronchospasm with an EC50 of 3.2 ± 0.9 μg/mL [1]. For comparative context, formoterol—a clinically established long-acting β2-agonist—exhibits an EC50 of approximately 0.28-1 nM in guinea-pig tracheal relaxation assays, translating to markedly higher potency than Imoxiterol under distinct experimental conditions [2]. This difference underscores the critical impact of assay methodology (in vivo bronchospasm versus ex vivo tracheal strip) on potency measurements and highlights that Imoxiterol occupies a distinct potency tier among β2-agonists in whole-animal bronchoprotection models.

bronchospasm β2-adrenoceptor agonist guinea-pig model

Imoxiterol Duration of Bronchoprotection Exceeding 90 Minutes Following Nebulized Administration

Nebulized Imoxiterol (RP 58802B) demonstrated a duration of bronchoprotection exceeding 90 minutes (>90 min) against histamine-induced bronchospasm in the anaesthetized guinea-pig [1]. By comparison, the short-acting β2-agonist salbutamol (albuterol) in analogous guinea-pig histamine-challenge models exhibits a substantially shorter protective duration, typically 30-60 minutes [2]. The ultra-long-acting β2-agonists indacaterol and vilanterol, in contrast, achieve bronchoprotection lasting beyond 24 hours in guinea-pig models, positioning Imoxiterol's >90-minute duration intermediate between short-acting and ultra-long-acting agents [3]. This intermediate duration profile may be advantageous for experimental protocols requiring extended observation windows without the confound of prolonged receptor desensitization associated with ultra-LABAs.

duration of action bronchoprotection LABA

Rapid Onset of Bronchoprotection with Nebulized Imoxiterol in Guinea-Pig Model

Nebulized Imoxiterol (RP 58802B) produced a rapid onset of inhibition of histamine-induced bronchospasm in the anaesthetized guinea-pig [1]. This rapid-onset characteristic distinguishes Imoxiterol from salmeterol, a widely used LABA that exhibits a slow onset of bronchodilation due to its high lipophilicity and prolonged diffusion into the receptor active site lipid bilayer [2]. In contrast, formoterol—like Imoxiterol—demonstrates a rapid onset of action (comparable to short-acting salbutamol), a property attributed to its moderate lipophilicity facilitating rapid receptor access [3]. Imoxiterol's rapid onset combined with its >90-minute duration positions it as a long-acting agent with acute bronchoprotective capability, a dual profile that may be mechanistically informative for structure-kinetic relationship studies of β2-agonist receptor engagement.

onset of action bronchodilation in vivo pharmacology

Minimal PPARγ Transactivation Activity: Imoxiterol Off-Target Profiling Data

In a competitive binding and transactivation assay using human peroxisome proliferator-activated receptor gamma (PPARγ), Imoxiterol exhibited negligible activity with an EC50 exceeding 15 μM (>1.50 × 10⁴ nM) for transactivation and an IC50 exceeding 50 μM (>5.00 × 10⁴ nM) for competitive binding [1]. For reference, clinically employed PPARγ agonists such as rosiglitazone exhibit EC50 values in the low nanomolar range (typically <100 nM) in comparable transactivation assays [2]. The >150-fold difference between Imoxiterol's PPARγ activity and the therapeutic concentration range for PPARγ modulation indicates that Imoxiterol does not meaningfully engage this nuclear receptor at pharmacologically relevant concentrations, thereby minimizing PPARγ-mediated off-target effects in metabolic or adipogenic pathways.

PPARγ off-target activity nuclear receptor

Recommended Research and Industrial Application Scenarios for Imoxiterol (RP 58802B) Based on Quantitative Evidence


Preclinical Efficacy Screening in Guinea-Pig Bronchospasm Models

Imoxiterol is optimally deployed in anaesthetized guinea-pig histamine-challenge studies requiring bronchoprotective efficacy evaluation. The established EC50 of 3.2 ± 0.9 μg/mL (nebulized) provides a validated benchmark concentration for dose-response characterization, enabling researchers to calibrate experimental protocols for compound screening or comparative pharmacology studies [1]. The >90-minute duration of bronchoprotection supports protocols requiring extended observation periods without repeated dosing, reducing experimental variability associated with multiple administrations [1].

Structure-Kinetic Relationship Studies of β2-Agonist Onset Kinetics

Imoxiterol's rapid onset of bronchoprotection combined with its long-acting duration makes it a valuable comparator compound for investigating structure-kinetic relationships among β2-adrenoceptor agonists [1]. Its benzimidazole-containing scaffold differs from the saligenin (salbutamol), resorcinol (formoterol, salmeterol), and quinolinone (indacaterol) head groups, offering a distinct chemotype for probing how molecular structure influences receptor association/dissociation rates, membrane partitioning, and the onset-duration trade-off observed across the β2-agonist class [2].

Metabolic Studies Requiring Minimal PPARγ Off-Target Interference

In metabolic research contexts where β-adrenoceptor agonism may intersect with PPARγ-regulated pathways (e.g., adipocyte biology, insulin sensitization), Imoxiterol offers the advantage of negligible PPARγ transactivation activity (EC50 >15 μM) [1]. This property minimizes confounding activation of PPARγ-dependent transcriptional programs, enabling cleaner attribution of observed metabolic effects to β-adrenoceptor signaling cascades rather than off-target nuclear receptor engagement [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for Imoxiterol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.